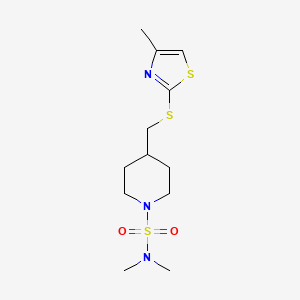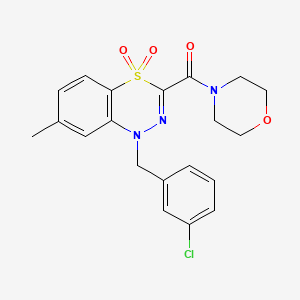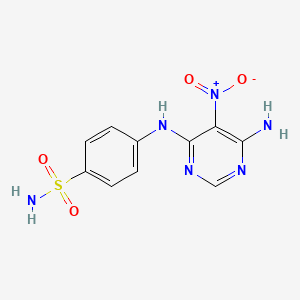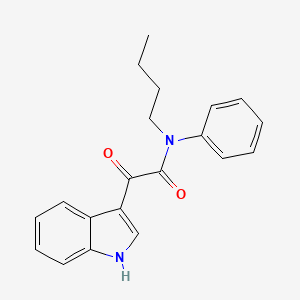![molecular formula C18H17BrN2O4 B2863944 {[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate CAS No. 1794782-26-5](/img/structure/B2863944.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the carbamate family and has been extensively studied for its potential pharmaceutical applications. In
Scientific Research Applications
Antihypertensive Agents Synthesis
A study details the synthesis of thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate, aiming to create antihypertensive α-blocking agents. This process involved reactions with phenyl isothiocyanate and diazonium salts of aniline derivatives, leading to compounds with significant α-blocking activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Solubility Temperature Plots
Another research focused on the aqueous solubilities of various compounds, including the analysis of van't Hoff and Hildebrand plots to understand the physicochemical origins of non-linear behavior in solubility temperature plots. This study contributes to pharmaceutical sciences by clarifying how solubility is influenced by temperature and providing a method for predicting thermodynamic parameters (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).
Nitrogen-Containing Bromophenols
Research on marine red algae Rhodomela confervoides led to the isolation of new nitrogen-containing bromophenols with potent antioxidant activity. These compounds demonstrate potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Anti-Salmonella Typhi Activity
A study explored the synthesis of 2-amino-1,3,4-oxadiazole derivatives for evaluating anti-Salmonella typhi activity. This work highlights the potential of these compounds in developing new antibacterial agents (Salama, 2020).
Oxazolidinone Antibacterial Agents
Investigation into oxazolidinones, a class of antibacterial agents, identified 1,2,3-triazoles as promising compounds with reduced activity against monoamine oxidase A, suggesting an improved safety profile for these antibacterials (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cathepsin k .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Related compounds have been associated with reactions at the benzylic position , which could potentially affect various biochemical pathways.
Result of Action
Related compounds have shown various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c1-12(22)21-16-4-2-3-14(9-16)18(24)25-11-17(23)20-10-13-5-7-15(19)8-6-13/h2-9H,10-11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAYVQROBHSYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)
![N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2863867.png)

![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2863871.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2863874.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)



